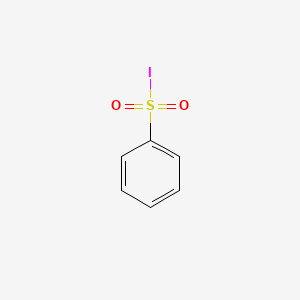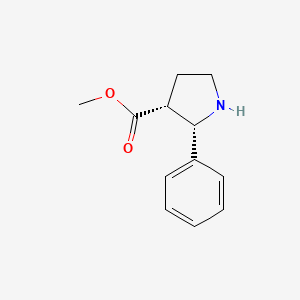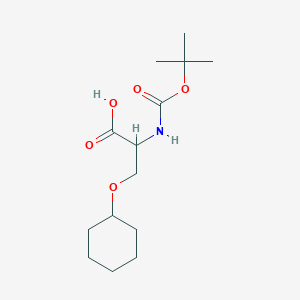
(2R)-2-(tert-butoxycarbonylamino)-3-(cyclohexoxy)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-(tert-butoxycarbonylamino)-3-(cyclohexoxy)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a cyclohexoxy group attached to a propanoic acid backbone. This compound is often used in organic synthesis, particularly in peptide chemistry, due to its protective groups which prevent unwanted reactions during synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(tert-butoxycarbonylamino)-3-(cyclohexoxy)propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The cyclohexoxy group can be introduced through an etherification reaction using cyclohexanol and an appropriate activating agent like tosyl chloride (TsCl) or mesyl chloride (MsCl) under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be used to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and scalable method compared to traditional batch processes .
化学反应分析
Types of Reactions
(2R)-2-(tert-butoxycarbonylamino)-3-(cyclohexoxy)propanoic acid can undergo several types of chemical reactions, including:
Hydrolysis: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution: The cyclohexoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions depending on the functional groups present.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the cyclohexoxy group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Hydrolysis: Removal of the Boc group yields the free amino acid.
Substitution: Depending on the nucleophile used, various substituted products can be formed.
Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.
科学研究应用
(2R)-2-(tert-butoxycarbonylamino)-3-(cyclohexoxy)propanoic acid has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides due to its protected amino group.
Organic Synthesis: Serves as a versatile intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Material Science: Employed in the preparation of functional materials and polymers.
作用机制
The mechanism of action of (2R)-2-(tert-butoxycarbonylamino)-3-(cyclohexoxy)propanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective reactions at other sites. Upon removal of the Boc group, the free amino group can participate in peptide bond formation, facilitating the synthesis of peptides and proteins .
相似化合物的比较
Similar Compounds
(2R)-2-(tert-butoxycarbonylamino)-3-(cyclohexoxy)propanoic acid: Features a cyclohexoxy group and a Boc-protected amino group.
(2R)-2-(tert-butoxycarbonylamino)-3-(phenoxy)propanoic acid: Similar structure but with a phenoxy group instead of a cyclohexoxy group.
(2R)-2-(tert-butoxycarbonylamino)-3-(methoxy)propanoic acid: Contains a methoxy group instead of a cyclohexoxy group.
Uniqueness
The uniqueness of this compound lies in its combination of a Boc-protected amino group and a cyclohexoxy group, which provides specific steric and electronic properties that can influence its reactivity and applications in synthesis .
属性
分子式 |
C14H25NO5 |
|---|---|
分子量 |
287.35 g/mol |
IUPAC 名称 |
3-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H25NO5/c1-14(2,3)20-13(18)15-11(12(16)17)9-19-10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17) |
InChI 键 |
AFRSNPYABXEFCV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC(COC1CCCCC1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



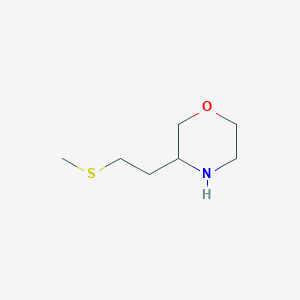
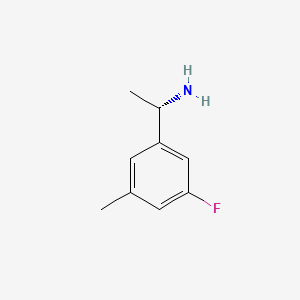
![Potassium (6,6-dimethylspiro[3.3]heptan-2-yl)trifluoroborate](/img/structure/B13537367.png)
